

SGC2085: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: SGC2085
Cat. No.: B10771654

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **SGC2085**, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details its chemical properties, biochemical activity, relevant signaling pathways, and experimental protocols for its use in research settings.

Core Properties of SGC2085

SGC2085 is a small molecule inhibitor of CARM1, an enzyme that plays a crucial role in transcriptional regulation and has been implicated in various diseases, including cancer.^{[1][2]} The compound exists in both a free base and a hydrochloride salt form, each with distinct properties.

| Property | SGC2085 (Free Base) | SGC2085 Hydrochloride |
|--------------------------|---|---|
| CAS Number | 1821908-48-8 | 1821908-49-9 |
| Molecular Formula | C ₁₉ H ₂₄ N ₂ O ₂ | C ₁₉ H ₂₄ N ₂ O ₂ • HCl |
| Molecular Weight | 312.41 g/mol | 348.9 g/mol |
| Primary Target | CARM1 (PRMT4) | CARM1 (PRMT4) |
| IC ₅₀ (CARM1) | 50 nM | 50 nM |
| Secondary Target | PRMT6 | PRMT6 |
| IC ₅₀ (PRMT6) | 5.2 μM | 5.2 μM |
| Solubility | DMSO: 62 mg/mL (198.45 mM) | Not explicitly stated |
| | Ethanol: 62 mg/mL | |

Table 1: Physicochemical and Biochemical Properties of **SGC2085** and its Hydrochloride Salt. [2][3]

Biochemical Activity and Selectivity

SGC2085 is a potent inhibitor of CARM1 with a reported IC₅₀ of 50 nM.[1][2][3][4] It exhibits over 100-fold selectivity for CARM1 over other Protein Arginine Methyltransferases (PRMTs), with the notable exception of PRMT6, against which it has an IC₅₀ of 5.2 μM.[3][4] A study has shown that **SGC2085** is selective against a panel of 21 human protein methyltransferases when tested at concentrations of 1 μM, 10 μM, and 50 μM.[4] Due to its high selectivity, **SGC2085** is a valuable tool for dissecting the biological functions of CARM1.

| Target Family | Specific Targets Investigated (where specified) | Activity/Selectivity Notes |
|------------------------|---|--|
| Protein Arginine | PRMT1, PRMT3, PRMT5, PRMT7, PRMT8 | >100-fold selectivity over these PRMTs. |
| Methyltransferases | PRMT6 | Inhibited with an IC ₅₀ of 5.2 μM. |
| Other | Panel of 21 human protein methyltransferases | Fully selective at concentrations up to 50 μM.[4] |
| Non-epigenetic Targets | Broad panels (e.g., GPCRs, ion channels) | While not explicitly detailed for SGC2085, similar tool compounds are often profiled broadly to ensure target specificity. |

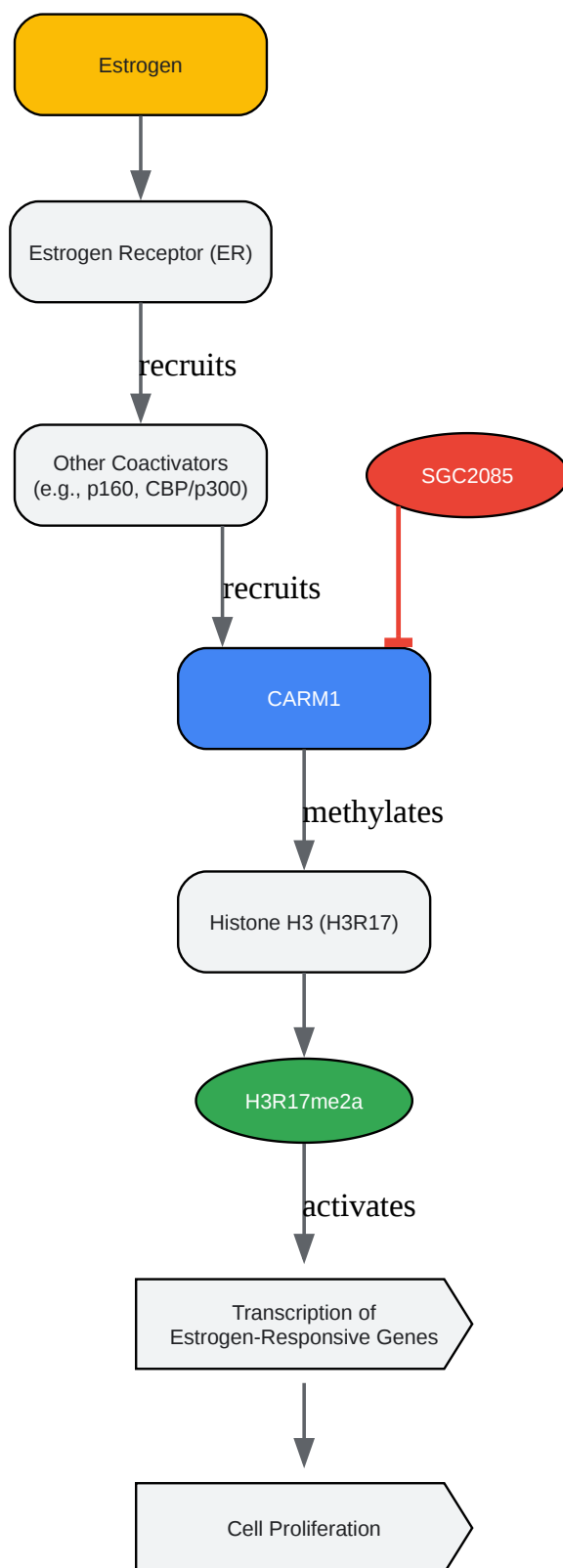
Table 2: Selectivity Profile of **SGC2085**.

Signaling Pathways Involving CARM1

CARM1 is a key player in several signaling pathways critical for cell growth, differentiation, and survival. **SGC2085**, by inhibiting CARM1, can modulate these pathways.

Estrogen Receptor Signaling

In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a coactivator for the estrogen receptor, promoting the transcription of estrogen-responsive genes that drive cell proliferation. **SGC2085** can inhibit this process.

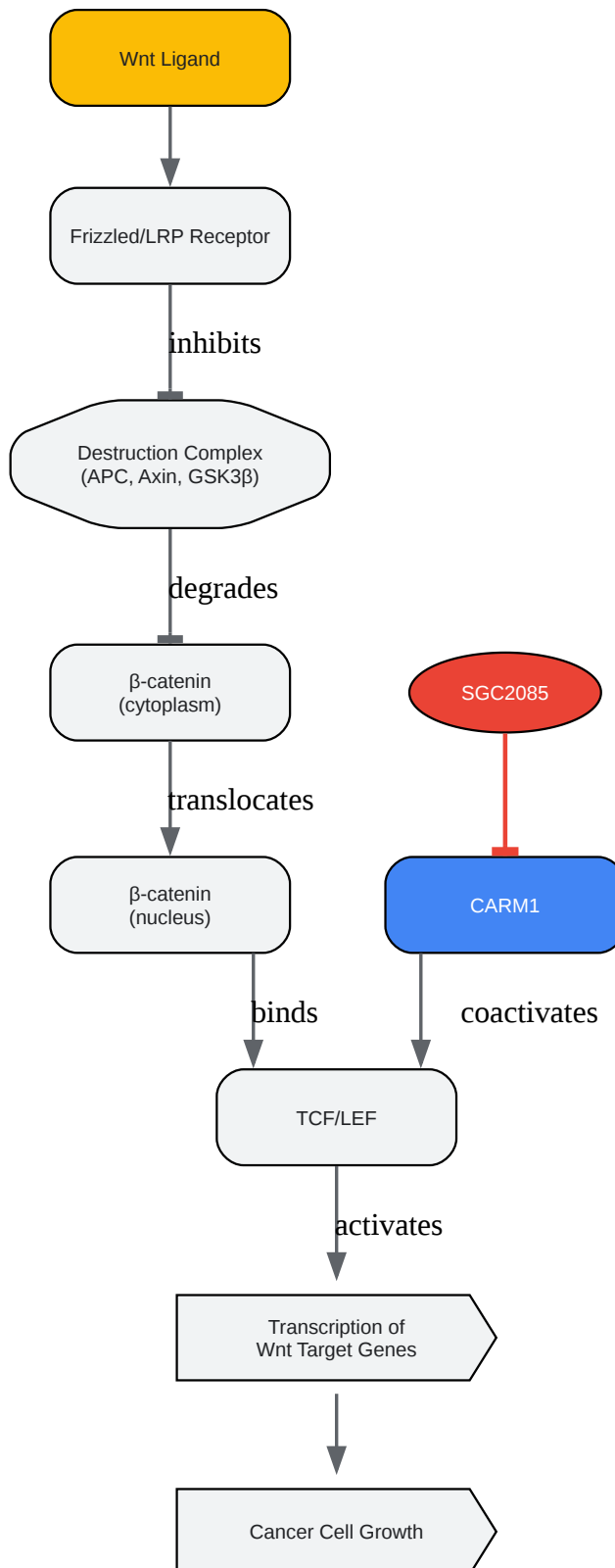


[Click to download full resolution via product page](#)

CARM1 in Estrogen Receptor Signaling

Wnt/ β -catenin Signaling

CARM1 has been identified as a positive modulator of Wnt/ β -catenin signaling.[2] In colorectal cancer, CARM1 can interact with β -catenin to enhance the transcription of Wnt target genes, promoting cancer cell growth. Inhibition of CARM1 with **SGC2085** is expected to suppress this pathway.



[Click to download full resolution via product page](#)

CARM1 in Wnt/β-catenin Signaling

Experimental Protocols

The following are detailed methodologies for key experiments involving **SGC2085**.

In Vitro CARM1 Enzymatic Assay (LC-MS/MS-based)

This protocol describes a direct and sensitive method to measure CARM1 activity and its inhibition by **SGC2085** using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

[5]

Materials:

- Recombinant human CARM1 enzyme
- **SGC2085**
- PABP1 (456-466) peptide substrate
- S-adenosyl-L-methionine (AdoMet)
- Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT
- Quenching Solution: 0.1% formic acid in water
- Deuterated internal standard for LC-MS/MS

Procedure:

- Prepare a stock solution of **SGC2085** in DMSO.
- In a 96-well plate, add 20 μ L of CARM1 enzyme (final concentration 286 nM) to each well.
- Add 10 μ L of **SGC2085** at various concentrations (or DMSO for control) to the wells and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 10 μ L of a mixture of PABP1 peptide substrate and AdoMet (final concentrations of 12 μ M and 10 μ M, respectively).

- Incubate the reaction mixture for 2 hours at room temperature.
- Quench the reaction by adding 30 μL of the reaction mixture to 10 μL of the quenching solution.
- Add 40 μL of the deuterated internal standard (100 nM).
- Centrifuge the plate for 5 minutes at 3000 rpm.
- Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the methylated PABP1 peptide.
- Calculate IC_{50} values from the dose-response curve.

Cellular Target Engagement Assay (Western Blot)

This protocol is for assessing the ability of **SGC2085** to inhibit CARM1 activity within a cellular context by measuring the methylation of a known CARM1 substrate, BAF155.[3][4]

Materials:

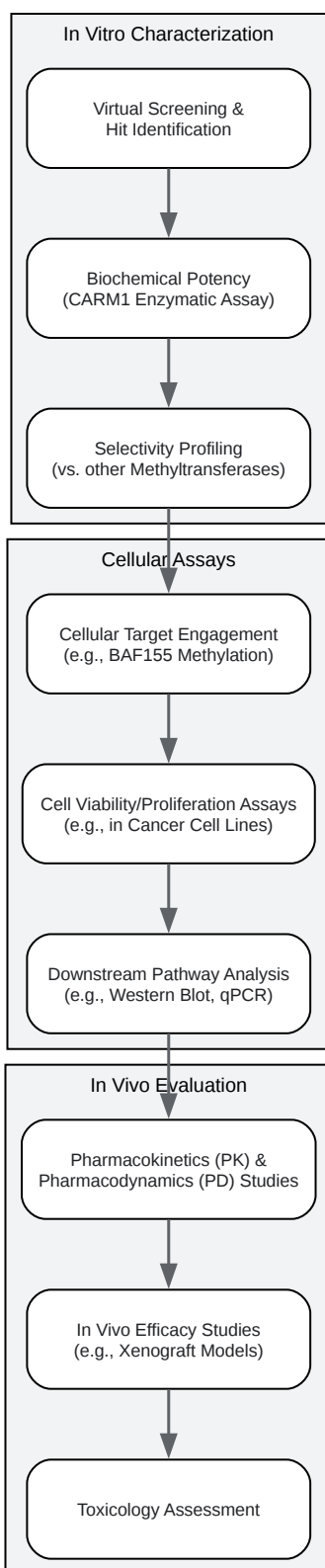
- HEK293 cells (or other suitable cell line)
- **SGC2085**
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 10 mM MgCl_2 , 0.5% Triton X-100, 12.5 U/mL benzonase, and complete EDTA-free protease inhibitor cocktail.
- SDS
- Primary antibodies: anti-asymmetric dimethyl-BAF155 (R1064), anti-total BAF155
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

Procedure:

- Seed HEK293 cells in 12-well plates and grow to approximately 30% confluency.
- Treat the cells with varying concentrations of **SGC2085** (or DMSO as a vehicle control) for 48 hours.
- Remove the culture medium and lyse the cells with 100 μ L of Lysis Buffer per well.
- Incubate for 3 minutes at room temperature.
- Add SDS to a final concentration of 1%.
- Perform SDS-PAGE to separate the protein lysates.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies against methylated and total BAF155.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the effect of **SGC2085** on BAF155 methylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a CARM1 inhibitor like **SGC2085**.



[Click to download full resolution via product page](#)

Preclinical Workflow for **SGC2085**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of a Potent and Selective Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitor by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SGC2085 HCl - Immunomart [immunomart.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SGC2085: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10771654/docs#sgc2085-a-technical-guide-for-researchers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)